(2-Methylcyclohexyl)(3-nitrobenzyl)amine hydrobromide
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Overview
Description
(2-Methylcyclohexyl)(3-nitrobenzyl)amine hydrobromide is a chemical compound with the molecular formula C14H21BrN2O2 It is a derivative of 2-methylcyclohexanone and 3-nitrobenzaldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylcyclohexyl)(3-nitrobenzyl)amine hydrobromide typically involves the reaction of 2-methylcyclohexanone with 3-nitrobenzaldehyde in the presence of a suitable amine and hydrobromic acid. The reaction conditions often include:
Temperature: Room temperature (RT)
Solvent: Common solvents like ethanol or methanol
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes:
Reactant Purity: High-purity reactants to minimize impurities
Reaction Monitoring: Continuous monitoring of reaction parameters such as temperature, pH, and concentration
Purification: Techniques like recrystallization or chromatography to obtain the final product with desired purity
Chemical Reactions Analysis
Types of Reactions
(2-Methylcyclohexyl)(3-nitrobenzyl)amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The hydrobromide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of amine derivatives
Reduction: Formation of alcohols or other reduced forms
Substitution: Formation of substituted amines or other functionalized compounds
Scientific Research Applications
(2-Methylcyclohexyl)(3-nitrobenzyl)amine hydrobromide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylcyclohexyl)(3-nitrobenzyl)amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2-Methylcyclohexyl)(3-nitrobenzyl)amine hydrochloride
- (2-Methylcyclohexyl)(3-nitrobenzyl)amine sulfate
- (2-Methylcyclohexyl)(3-nitrobenzyl)amine acetate
Uniqueness
(2-Methylcyclohexyl)(3-nitrobenzyl)amine hydrobromide is unique due to its specific hydrobromide salt form, which may confer distinct solubility, stability, and reactivity properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-methyl-N-[(3-nitrophenyl)methyl]cyclohexan-1-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.BrH/c1-11-5-2-3-8-14(11)15-10-12-6-4-7-13(9-12)16(17)18;/h4,6-7,9,11,14-15H,2-3,5,8,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRMJJYARFLSOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC2=CC(=CC=C2)[N+](=O)[O-].Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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